Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Overview
Description
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the butanoate chain. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile. This step introduces the iodine atom into the butanoate chain.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The free amino acid derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-4-iodobutanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and imaging.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-fluorobutanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.
Biological Activity
Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a compound with significant implications in medicinal chemistry, particularly in the synthesis of bioactive molecules, exhibits various biological activities. This article delves into its biological properties, synthesis, and potential applications based on diverse scholarly sources.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, an iodine atom at the fourth position of the butanoate chain, and a methyl ester group. Its chemical formula is C₁₁H₁₄INO₄, with a molecular weight of 319.14 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the introduction of the iodine atom and the Boc protection of the amino group. A typical synthetic route includes:
- Starting Material : (S)-2-tert-Butoxycarbonylamino-4-iodobutyric acid methyl ester.
- Reagents : Sodium iodide (Nal) in acetone.
- Reaction Conditions : Heating at 70°C for 2 hours.
- Yield : Approximately 92% after purification.
This efficient synthesis pathway highlights its potential for large-scale production for research and pharmaceutical applications .
Pharmacological Properties
This compound has been studied for its role as a precursor in synthesizing various bioactive compounds, including those targeting neurotransmitter systems. The compound's structural features allow it to participate in reactions that yield derivatives with enhanced biological activities.
- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter transporters, particularly in the context of serotonin and dopamine signaling pathways .
- Antimicrobial Activity : Some studies suggest that compounds derived from this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Cancer Research : Preliminary studies have indicated that derivatives may have cytotoxic effects against certain cancer cell lines, although more extensive research is required to elucidate their mechanisms of action .
Case Studies
- Neuropharmacology : A study involving the application of derivatives in animal models demonstrated significant modulation of serotonin levels, suggesting potential therapeutic applications in mood disorders .
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, providing a foundation for further exploration in antibiotic development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559783 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101650-14-0 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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